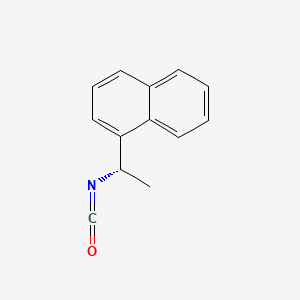

(S)-(+)-1-(1-Naphthyl)ethyl isocyanate

Vue d'ensemble

Description

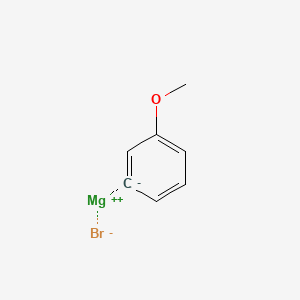

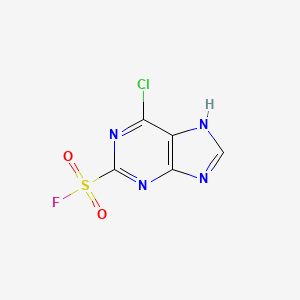

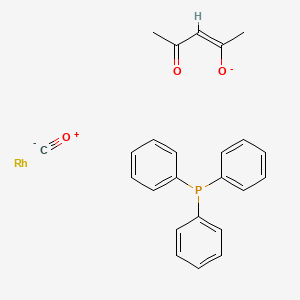

(S)-(+)-1-(1-Naphthyl)ethyl isocyanate is an organic compound with the molecular formula C13H11NO and a molecular weight of 197.24 g/mol . It is a chiral isocyanate, meaning it has a specific three-dimensional arrangement that makes it optically active. This compound is used in various chemical reactions and has applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

(S)-(+)-1-(1-Naphthyl)ethyl isocyanate can be synthesized through several methods. One common approach involves the reaction of (S)-(+)-1-(1-Naphthyl)ethylamine with phosgene or triphosgene under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and precise control of reaction parameters. The process may include steps such as purification and distillation to ensure high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions

(S)-(+)-1-(1-Naphthyl)ethyl isocyanate undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols.

Common Reagents and Conditions

Common reagents used in reactions with this compound include amines, alcohols, and water. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from reactions with this compound include ureas, carbamates, and other derivatives depending on the nucleophile used .

Applications De Recherche Scientifique

(S)-(+)-1-(1-Naphthyl)ethyl isocyanate has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of (S)-(+)-1-(1-Naphthyl)ethyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic, allowing it to react readily with nucleophilic species such as amines and alcohols. This reactivity is utilized in various chemical transformations and modifications of biomolecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

®-(-)-1-(1-Naphthyl)ethyl isocyanate: The enantiomer of (S)-(+)-1-(1-Naphthyl)ethyl isocyanate, differing in the spatial arrangement of atoms.

Phenyl isocyanate: A simpler isocyanate with a phenyl group instead of a naphthyl group.

Methyl isocyanate: A smaller isocyanate with a methyl group.

Uniqueness

This compound is unique due to its chiral nature and the presence of the naphthyl group, which imparts specific reactivity and properties. Its optical activity and ability to form chiral products make it valuable in asymmetric synthesis and research .

Propriétés

IUPAC Name |

1-[(1S)-1-isocyanatoethyl]naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c1-10(14-9-15)12-8-4-6-11-5-2-3-7-13(11)12/h2-8,10H,1H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GONOHGQPZFXJOJ-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC2=CC=CC=C21)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427511 | |

| Record name | (S)-(+)-1-(1-Naphthyl)ethyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73671-79-1 | |

| Record name | (S)-(+)-1-(1-Naphthyl)ethyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(1S)-1-isocyanatoethyl]naphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: S-NEI plays a crucial role in determining the stereospecific fatty acid distribution within TAG molecules. This technique involves several steps:

- Initial Deuteration: TAGs are first deuterated to allow for differentiation of fatty acids during analysis. [, ]

- Partial Hydrolysis: Deuterated TAGs (dTAGs) undergo partial hydrolysis, yielding deuterated diacylglycerols (dDAGs). []

- Derivatization with S-NEI: The dDAGs are then reacted with S-NEI, forming diastereomeric derivatives (dDG-NEUs). []

- Separation & Analysis: These diastereomers are separated using chromatographic techniques, often high-performance liquid chromatography (HPLC), and the eluted fractions are analyzed, often by mass spectrometry, to identify and quantify the individual fatty acids present at each position on the glycerol backbone. [, ]

A: TAGs, the primary storage form of lipids in many organisms, possess inherent chirality due to the glycerol backbone. Using a chiral derivatizing agent like S-NEI is essential because it allows researchers to differentiate between enantiomers and diastereomers of the derivatized molecules. This is crucial for understanding the specific arrangement of fatty acids on the glycerol backbone (sn-1, sn-2, sn-3 positions), providing insights into TAG biosynthesis, metabolism, and their functional properties. [, , ]

ANone: While other chiral derivatizing agents exist, S-NEI offers several benefits for TAG analysis:

- Reactivity: S-NEI reacts readily with hydroxyl groups, making it suitable for derivatizing DAGs. [, ]

- Chromatographic Properties: The diastereomeric derivatives formed with S-NEI often exhibit good separation characteristics in HPLC, facilitating analysis. [, , ]

- Sensitivity: The derivatives formed can be detected with high sensitivity using various detectors, including mass spectrometry and fluorescence detectors, enabling analysis of trace amounts of TAGs in complex samples. [, ]

ANone: While effective, some potential limitations should be considered when using S-NEI:

- Multiple-step procedure: The derivatization process with S-NEI involves multiple steps, which can be time-consuming and require careful optimization. [, ]

- Potential for racemization: Care must be taken during the derivatization reaction to avoid racemization of the chiral center, which could compromise the accuracy of stereochemical analysis. [, ]

ANone: Yes, the utility of S-NEI extends beyond TAG analysis. It has been employed for:

- Determining enantiomeric purity: S-NEI reacts with chiral alcohols to form diastereomeric carbamates, allowing for the determination of enantiomeric purity using chromatographic techniques. []

- Developing enantioselective high-performance liquid chromatographic assays: For instance, researchers have used S-NEI to develop a method for measuring the enantiomers of the beta-adrenergic blocker acebutolol and its active metabolite in human serum. []

- High-pressure reactions: S-NEI has been used in the study of high-pressure [2+2] cycloaddition reactions with vinyl ethers, providing insights into stereoselectivity under these conditions. []

ANone: Several analytical methods are frequently employed to analyze S-NEI derivatives, including:

- High-Performance Liquid Chromatography (HPLC): This technique separates the diastereomeric derivatives based on their different affinities for the stationary phase. Normal-phase HPLC with chiral stationary phases (e.g., derivatized cyclodextrins) or chiral mobile phase additives (e.g., cyclodextrins) is often employed. [, , , ]

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for analyzing the fatty acid composition of derivatized TAGs. After separation, the mass spectrometer provides structural information and enables quantification. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1Z,5Z)-Cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate](/img/structure/B1588618.png)